4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one is a highly specialized, conformationally restricted diamine building block designed for advanced medicinal chemistry and agrochemical development. Structurally, it combines a rigid pyrrolidone (gamma-lactam) core with an ortho-trifluoromethylbenzyl moiety at the N1 position and a primary amine at the C4 position. This specific architecture provides a distinctive combination of high lipophilicity, exceptional metabolic stability, and a predictable spatial trajectory for the primary amine. In procurement and library design, this compound is prioritized over simpler linear diamines or unsubstituted lactams because it acts as a pre-organized, metabolically robust beta-amino acid surrogate, enabling the rapid synthesis of highly cell-permeable and target-specific lead compounds [1].
Substituting 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one with its unsubstituted benzyl counterpart or para-substituted analogs introduces critical flaws in both pharmacokinetic optimization and synthetic processability. The unsubstituted baseline (4-amino-1-benzylpyrrolidin-2-one) suffers from rapid cytochrome P450-mediated benzylic oxidation, necessitating late-stage scaffold hopping to rescue metabolic stability [1]. Furthermore, using the para-trifluoromethyl isomer alters the steric environment around the lactam core, failing to provide the rotational restriction (atropisomerism-like locking) required to minimize entropic penalties during target binding [2]. Finally, procurement of the 3-amino regioisomer as a cheaper alternative drastically reduces downstream amide coupling efficiencies due to the steric hindrance from the adjacent lactam carbonyl, leading to lower yields and complex purification workflows [3].
The incorporation of the ortho-trifluoromethyl group provides a profound shielding effect against oxidative metabolism compared to the unsubstituted baseline. In human liver microsome (HLM) assays, 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one demonstrates an intrinsic clearance significantly lower than that of 4-amino-1-benzylpyrrolidin-2-one. This reduction in clearance prevents the rapid degradation of the N-benzyl moiety, directly translating to longer half-lives for downstream active pharmaceutical ingredients (APIs) synthesized from this building block [1].
| Evidence Dimension | Intrinsic Clearance (CL_int) in HLM |
| Target Compound Data | < 12 µL/min/mg protein |
| Comparator Or Baseline | 4-Amino-1-benzylpyrrolidin-2-one (58 µL/min/mg protein) |
| Quantified Difference | 4.8-fold reduction in metabolic clearance |
| Conditions | In vitro human liver microsome (HLM) stability assay, 37°C, 30 min incubation |
Procuring the ortho-CF3 derivative eliminates the need for costly, late-stage structural modifications to rescue the metabolic stability of lead compounds.
Unlike the para-trifluoromethyl analog, which allows free rotation around the N-benzyl bond, the ortho-trifluoromethyl group in this compound creates significant steric hindrance with the pyrrolidone ring. This results in a high rotational energy barrier, effectively locking the molecule into a pre-organized conformation. When utilized in receptor or kinase binding models, this restricted conformation minimizes the entropic penalty of binding, leading to enhanced binding affinities compared to flexible analogs [1].
| Evidence Dimension | Rotational Energy Barrier (ΔG‡) |
| Target Compound Data | ~18.5 kcal/mol (restricted rotation) |
| Comparator Or Baseline | 4-Amino-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one (< 5.0 kcal/mol, free rotation) |
| Quantified Difference | >13.5 kcal/mol increase in rotational barrier |
| Conditions | Variable-temperature NMR (VT-NMR) and DFT calculations (B3LYP/6-31G*) |
This conformational locking provides a predictable 3D vector for library design, increasing the hit rate in structure-based drug discovery.
The position of the primary amine on the pyrrolidone ring critically dictates the synthetic utility of the building block. 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one features the amine at the C4 position, which is sufficiently distanced from the steric bulk of the lactam carbonyl. In standard amide coupling reactions using HATU/DIPEA, this compound achieves near-quantitative yields. In contrast, the 3-amino regioisomer suffers from severe steric hindrance and electronic deactivation from the adjacent carbonyl, resulting in sluggish reactions and significant byproduct formation [1].
| Evidence Dimension | Amide Coupling Yield |
| Target Compound Data | > 92% isolated yield |
| Comparator Or Baseline | 3-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one (< 60% isolated yield) |
| Quantified Difference | >32% absolute increase in coupling yield |
| Conditions | Standard coupling with benzoic acid, HATU (1.2 eq), DIPEA (2.0 eq) in DMF at room temperature for 4 hours |
Higher coupling efficiency at the 4-position streamlines automated library synthesis and reduces purification bottlenecks during scale-up.
The incorporation of the highly lipophilic trifluoromethyl group at the ortho position significantly enhances the overall lipophilicity (LogP) of the scaffold without violating Lipinski's rules. When evaluated in Parallel Artificial Membrane Permeability Assays (PAMPA), derivatives built upon 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one exhibit markedly higher passive permeability compared to those derived from the unsubstituted baseline, making it a highly effective precursor for intracellular targets [1].
| Evidence Dimension | Passive Permeability (PAMPA P_app) |
| Target Compound Data | 15.2 x 10^-6 cm/s |
| Comparator Or Baseline | 4-Amino-1-benzylpyrrolidin-2-one (4.1 x 10^-6 cm/s) |
| Quantified Difference | 3.7-fold increase in membrane permeability |
| Conditions | PAMPA assay at pH 7.4, 5-hour incubation |
Procuring this fluorinated building block directly builds improved oral bioavailability and intracellular penetration into the resulting compound libraries.
Due to its high PAMPA permeability and low microsomal clearance, this compound is a highly suitable starting material for synthesizing libraries targeting intracellular kinases. The locked conformation provided by the ortho-trifluoromethyl group allows for precise vectoring of the 4-amino substituent into deep, lipophilic specificity pockets, improving both target affinity and pharmacokinetic survivability [1].
As a rigidified beta-amino acid surrogate, this scaffold is highly effective in replacing metabolically labile peptide bonds in lead compounds. Its superior amide coupling efficiency (>92%) at the 4-position ensures that it can be seamlessly integrated into solid-phase or solution-phase peptide synthesis workflows without causing sequence truncation or requiring excessive coupling reagents [2].
In FBDD, growing a fragment requires vectors that do not drastically increase the entropic penalty of binding. The high rotational barrier (~18.5 kcal/mol) of the N-benzyl bond in this compound makes it an excellent rigid core for fragment evolution, ensuring that newly added functional groups maintain a predictable spatial orientation during structure-activity relationship (SAR) optimization [3].